molecular formula C24H30F2O6 B13841508 (1S,2S,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-di((113C)methyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

(1S,2S,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-di((113C)methyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

Cat. No.: B13841508
M. Wt: 455.5 g/mol
InChI Key: FEBLZLNTKCEFIT-HXEXQAOFSA-N
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Description

The compound (1S,2S,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-di((113C)methyl)-5,7-dioxapentacyclo[108002,904,8013,18]icosa-14,17-dien-16-one is a complex organic molecule with multiple functional groups, including hydroxyl, acetyl, and difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the introduction of difluoro and hydroxyl groups, as well as the formation of the pentacyclic structure. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and minimize by-products, as well as implementing purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or carboxylic acids, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

    Chemistry: As a model compound for studying complex organic reactions and mechanisms.

    Biology: Investigating its potential as a bioactive molecule with therapeutic properties.

    Medicine: Exploring its use as a lead compound for drug development.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering cellular pathways, or modulating gene expression. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1S,2S,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-di((113C)methyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one include other pentacyclic compounds with similar functional groups, such as:

    Pentacyclic triterpenoids: Known for their bioactive properties.

    Steroids: With similar ring structures and functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its pentacyclic structure, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C24H30F2O6

Molecular Weight

455.5 g/mol

IUPAC Name

(1S,2S,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-di((113C)methyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

InChI

InChI=1S/C24H30F2O6/c1-20(2)31-19-9-13-14-8-16(25)15-7-12(28)5-6-21(15,3)23(14,26)17(29)10-22(13,4)24(19,32-20)18(30)11-27/h5-7,13-14,16-17,19,27,29H,8-11H2,1-4H3/t13-,14-,16-,17-,19?,21-,22-,23-,24+/m0/s1/i1+1,2+1,20+1

InChI Key

FEBLZLNTKCEFIT-HXEXQAOFSA-N

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC4[C@]2(O[13C](O4)([13CH3])[13CH3])C(=O)CO)C[C@@H](C5=CC(=O)C=C[C@@]53C)F)F)O

Canonical SMILES

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)F)C

Origin of Product

United States

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